chemical structure and physical properties of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine
chemical structure and physical properties of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine
An In-depth Technical Guide to 2-(3-Methoxy-propoxy)-6-methyl-phenylamine
Disclaimer: The compound 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is not widely documented in publicly available scientific literature. Therefore, this guide has been constructed by deducing its structure from its IUPAC name and inferring its chemical and physical properties, synthesis, and reactivity based on established principles of organic chemistry and data from structurally analogous compounds. The experimental protocols and data presented herein are predictive and should be treated as a theoretical framework for further investigation by qualified researchers.
Introduction
The substituted aniline scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile building block for a vast array of biologically active molecules and functional materials.[1] The introduction of various substituents onto the aniline ring allows for the precise tuning of pharmacological and physicochemical properties, leading to the discovery of potent and selective therapeutic agents.[2][3] This guide provides a comprehensive technical overview of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, a molecule possessing a unique combination of an aniline core, an alkoxy side chain, and a methyl group, suggesting potential applications in drug discovery and chemical synthesis.
Chemical Structure and Physicochemical Properties
The structure of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine is defined by a phenylamine (aniline) ring with three substituents: a (3-Methoxy-propoxy) group at position 2, a methyl group at position 6, and the amine group at position 1.
Caption: Chemical structure of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine.
Table 1: Predicted Physicochemical Properties and Identifiers
| Property/Identifier | Predicted Value | Source/Basis |
| Molecular Formula | C₁₁H₁₇NO₂ | Deduced from structure |
| Molecular Weight | 195.26 g/mol | Calculated from formula |
| CAS Number | Not assigned | Compound not found in major chemical databases. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar substituted anilines.[4] |
| Boiling Point | > 250 °C (Predicted) | Ethers have lower boiling points than corresponding alcohols, but the aniline moiety increases it significantly.[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, dichloromethane). | Aniline is slightly soluble in water; ether groups can increase water solubility to some extent.[5] |
| pKa (of conjugate acid) | ~4.0 - 4.5 | The ortho-alkoxy and ortho-methyl groups are expected to slightly decrease the basicity compared to aniline (pKa 4.6).[6] |
Synthesis and Purification
A plausible synthetic route to 2-(3-Methoxy-propoxy)-6-methyl-phenylamine involves a two-step process starting from 2-methyl-6-nitrophenol. This approach utilizes a Williamson ether synthesis followed by the reduction of the nitro group to an amine.
Caption: Proposed synthetic workflow for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1-(3-Methoxy-propoxy)-2-methyl-6-nitrobenzene
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-6-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add 1-bromo-3-methoxypropane (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 80-100 °C (for DMF) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts. If DMF was used, dilute the filtrate with water and extract with an organic solvent like ethyl acetate. If acetone was used, remove the solvent under reduced pressure, dissolve the residue in an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine
-
Reaction Setup: Dissolve the purified 1-(3-Methoxy-propoxy)-2-methyl-6-nitrobenzene from Step 1 in a solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Reduction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(3-Methoxy-propoxy)-6-methyl-phenylamine. Further purification can be achieved by distillation under reduced pressure or by column chromatography if necessary.
Spectroscopic Analysis (Predicted)
The following tables summarize the predicted spectroscopic data for 2-(3-Methoxy-propoxy)-6-methyl-phenylamine, which are essential for its characterization. These predictions are based on the analysis of its functional groups and comparison with similar molecules.[7][8]
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.6 - 7.0 | multiplet | 3H | Ar-H |
| Amine Protons | 3.5 - 4.5 | broad singlet | 2H | -NH₂ |
| O-CH₂ -CH₂-CH₂-O-CH₃ | ~4.0 | triplet | 2H | Ar-O-CH₂ - |
| O-CH₂-CH₂ -CH₂-O-CH₃ | ~2.0 | multiplet | 2H | -CH₂-CH₂ -CH₂- |
| O-CH₂-CH₂-CH₂ -O-CH₃ | ~3.6 | triplet | 2H | -CH₂ -O-CH₃ |
| Methoxy Protons | ~3.3 | singlet | 3H | -O-CH₃ |
| Methyl Protons | ~2.1 | singlet | 3H | Ar-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Aromatic Carbons | 110 - 150 | Ar-C | ||
| Ar-C -O | ~145-150 | |||
| Ar-C -N | ~140-145 | |||
| Ar-C -CH₃ | ~120-125 | |||
| C H₂-O-Ar | ~68 | |||
| -CH₂-C H₂-CH₂- | ~30 | |||
| -C H₂-O-CH₃ | ~70 | |||
| -O-C H₃ | ~59 | |||
| Ar-C H₃ | ~17 |
Table 3: Predicted Key Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, double peak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |
| C-O Stretch (Ether) | 1050 - 1150 | Strong |
| C-N Stretch (Amine) | 1250 - 1350 | Medium |
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 195. Key fragmentation patterns would likely involve cleavage of the ether side chain and loss of the methyl group.
Potential Applications and Reactivity
Substituted anilines are a privileged class of compounds in drug discovery, forming the core of many kinase inhibitors used in oncology.[2] The specific substitution pattern of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine offers several points for further chemical modification, making it a potentially valuable intermediate.
-
Medicinal Chemistry: The aniline nitrogen can be functionalized to form amides, sulfonamides, or participate in coupling reactions to build more complex molecules. The alkoxy side chain could enhance solubility and provide additional interaction points with biological targets.
-
Chemical Synthesis: The amine group can be diazotized to introduce a range of other functional groups.[9] The aromatic ring is activated towards electrophilic substitution, although the substitution pattern will be directed by the existing groups.[9]
Safety and Handling
Disclaimer: No specific safety data sheet (SDS) is available for this compound. The following information is based on the known hazards of aniline and its derivatives.[10][11] This compound should be handled only by trained professionals in a well-equipped laboratory.
-
Hazard Identification: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, similar to aniline.[10] It may cause skin and eye irritation. Prolonged or repeated exposure could lead to organ damage.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.
-
-
Handling Procedures:
-
Avoid all direct contact.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling.[12]
-
-
First-Aid Measures:
-
Inhalation: Move to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[12]
References
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Chemistry LibreTexts. (2022). 3.2.2: Names and Properties of Ethers. [Link]
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ACS Publications. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. [Link]
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Royal Society of Chemistry. (n.d.). Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. [Link]
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ResearchGate. (n.d.). Theoretical And Experimental Vibrational Spectroscopic Studies on Aniline and 2-Methylaniline. [Link]
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Organic Chemistry Portal. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. [Link]
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Save My Exams. (2025). Production & Reactions of Phenylamine. [Link]
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ChemRxiv. (n.d.). Formaldehyde-mediated Hydride Liberation of Alkylamines for Intermolecular Reactions in HFIP. [Link]
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Quora. (2016). What are the physical and chemical properties of ethers?. [Link]
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NC State University Libraries. (n.d.). 18.1 Names and Properties of Ethers. [Link]
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ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. [Link]
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Britannica. (2026). Ether | Chemical Structure & Properties. [Link]
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ACS Publications. (2016). Ligand-Enabled meta-Selective C–H Arylation of Nosyl-Protected Phenethylamines, Benzylamines, and 2-Aryl Anilines. [Link]
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(Note: A representative structure is used for illustrative purposes, as a definitive public database entry was not located.)